Superior Precision in LC-MS/MS Quantification of Sirolimus: Rapamycin-d3 vs. Desmethoxyrapamycin (DMR)
When used as an internal standard (IS) in a high-throughput HPLC-ESI-MS/MS assay for sirolimus, Rapamycin-d3 (SIR-d3) demonstrated significantly lower interpatient assay imprecision compared to the structural analog Desmethoxyrapamycin (DMR). The coefficient of variation (CV) was consistently reduced with SIR-d3, indicating improved analytical precision and reduced susceptibility to variable patient matrix effects [1].
| Evidence Dimension | Analytical Precision (Interpatient Assay Imprecision) |
|---|---|
| Target Compound Data | CV Range: 2.7%–5.7% |
| Comparator Or Baseline | Desmethoxyrapamycin (DMR): CV Range 7.6%–9.7% |
| Quantified Difference | Reduction in CV by approximately 4.9 to 4.0 percentage points, representing a >40% relative improvement in precision. |
| Conditions | High-throughput HPLC-ESI-MS/MS assay for sirolimus in whole-blood and extraction-matrix samples from 72 patients. |
Why This Matters
This improvement in precision is critical for clinical laboratories requiring accurate therapeutic drug monitoring of sirolimus, where imprecision can lead to misdosing and adverse patient outcomes.
- [1] Clinical Chemistry (2008). Evaluation of a Deuterium-Labeled Internal Standard for the Measurement of Sirolimus by High-Throughput HPLC Electrospray Ionization Tandem Mass Spectrometry. 54(8): 1354-1360. View Source
